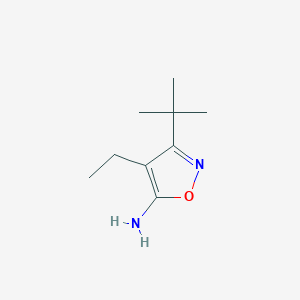

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-ethyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-5-6-7(9(2,3)4)11-12-8(6)10/h5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZRHLUYFXYBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Solid State Structural Characterization of 3 Tert Butyl 4 Ethyl 1,2 Oxazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. A complete NMR analysis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine would involve a suite of one- and two-dimensional experiments to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

The ¹H NMR spectrum would be expected to provide key information about the electronic environment of the protons in the tert-butyl and ethyl groups, as well as the amine protons. The integration of the signals would confirm the number of protons in each group. The chemical shifts (δ) would be indicative of the shielding or deshielding effects of the neighboring functional groups. Furthermore, the coupling constants (J) between adjacent protons would reveal the connectivity within the ethyl group.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| tert-butyl (9H) | ~1.3 | Singlet | N/A |

| Ethyl CH₂ (2H) | ~2.5 | Quartet | ~7.5 |

| Ethyl CH₃ (3H) | ~1.2 | Triplet | ~7.5 |

| NH₂ (2H) | Broad singlet | N/A | N/A |

Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the oxazole (B20620) ring would be particularly diagnostic. The signals for the quaternary carbons of the tert-butyl group and the oxazole ring would also be identified.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| tert-butyl C(CH₃)₃ | ~30 |

| tert-butyl C(CH₃)₃ | ~32 |

| Ethyl CH₂ | ~18 |

| Ethyl CH₃ | ~13 |

| Oxazole C3 | ~170 |

| Oxazole C4 | ~110 |

| Oxazole C5 | ~160 |

To definitively establish the structure, a series of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the tert-butyl and ethyl groups and the oxazole ring.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the nature of the chemical bonds present in a molecule.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.

Expected FTIR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3400-3200 (two bands) |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch (oxazole) | 1650-1550 |

| C-O stretch (oxazole) | 1250-1020 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion, confirming the chemical formula. For this compound (C9H17N3O), the exact mass can be calculated.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C9H17N3O |

| Calculated Exact Mass | 183.1372 |

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Studies

Electron ionization mass spectrometry involves bombarding the sample with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, providing valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the bulky tert-butyl group, the ethyl group, and cleavage of the oxazole ring.

Table 2: Plausible Electron Ionization Mass Spectrometry Fragmentation Data

| m/z (Daltons) | Proposed Fragment | Fragment Structure |

|---|---|---|

| 183 | [M]+• | [C9H17N3O]+• |

| 168 | [M - CH3]+ | Loss of a methyl radical |

| 155 | [M - C2H4]+• | McLafferty rearrangement involving the ethyl group |

| 126 | [M - C4H9]+ | Loss of the tert-butyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores (light-absorbing groups). The 1,2-oxazole ring system in the target compound is a chromophore that would be expected to exhibit characteristic absorption bands. The position and intensity of these bands can be influenced by the substituent groups and the solvent used.

Table 3: Anticipated Ultraviolet-Visible Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|---|

| Ethanol (B145695) | Data not available | Data not available | π → π* |

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions and crystal packing. Obtaining suitable single crystals of this compound would be a prerequisite for this analysis.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The analysis of a crystal structure would reveal the precise geometry of the molecule. Key parameters would include the bond lengths and angles within the 1,2-oxazole ring, the conformation of the tert-butyl and ethyl substituents, and the geometry around the amine group.

Table 4: Representative Bond Lengths and Angles for a 1,2-Oxazole Ring

| Bond/Angle | Typical Value (Å or °) |

|---|---|

| O1-N2 | ~1.42 Å |

| N2-C3 | ~1.32 Å |

| C3-C4 | ~1.43 Å |

| C4-C5 | ~1.35 Å |

| C5-O1 | ~1.36 Å |

| O1-N2-C3 | ~108° |

| N2-C3-C4 | ~112° |

| C3-C4-C5 | ~105° |

| C4-C5-O1 | ~110° |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is determined by intermolecular forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The amine group in this compound would be expected to participate in hydrogen bonding, which would significantly influence the crystal packing.

Table 5: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H (amine) | N (oxazole), O (oxazole) |

Chemical Reactivity and Mechanistic Investigations of 3 Tert Butyl 4 Ethyl 1,2 Oxazol 5 Amine

Reactions at the Amine Functionality (C5-NH2)

The primary amine at the C5 position is the most nucleophilic and reactive site of the molecule. Its reactivity is well-documented in analogous 5-aminoisoxazole systems and includes a range of derivatization and condensation reactions. nih.govacs.orgresearchgate.net

The C5-NH2 group readily reacts with various electrophiles to form a diverse array of derivatives.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) is expected to yield the corresponding N-(isoxazol-5-yl)amides. For instance, treatment with acetyl chloride would produce N-(3-tert-butyl-4-ethyl-1,2-oxazol-5-yl)acetamide. Studies on related 5-aminoisoxazoles have shown that these acylation reactions proceed efficiently. researchgate.net

Alkylation: The amine can undergo N-alkylation with alkyl halides. However, due to the potential for over-alkylation, reductive amination or more specialized methods are often preferred for controlled mono-alkylation. More complex alkylation can be achieved via N-H insertion reactions using α-diazocarbonyl compounds in the presence of a rhodium catalyst, which selectively yields α-amino acid derivatives of the N-isoxazole. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium is predicted to furnish the corresponding sulfonamides. This reaction is common for converting 5-aminoisoxazoles into their sulfanilamido derivatives, which are important intermediates in medicinal chemistry. researchgate.netgoogle.com

Table 1: Predicted Derivatization Reactions at the C5-Amine

| Electrophile | Reagent Example | Predicted Product | Product Class |

|---|---|---|---|

| Acyl Halide | Acetyl chloride | N-(3-tert-butyl-4-ethyl-1,2-oxazol-5-yl)acetamide | Amide |

| Alkyl Halide | Methyl iodide | 3-tert-butyl-4-ethyl-N-methyl-1,2-oxazol-5-amine | Secondary Amine |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-(3-tert-butyl-4-ethyl-1,2-oxazol-5-yl)-4-methylbenzenesulfonamide | Sulfonamide |

| Isocyanate | Phenyl isocyanate | 1-(3-tert-butyl-4-ethyl-1,2-oxazol-5-yl)-3-phenylurea | Urea |

As a primary amine, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is expected to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically occurs under mild acidic catalysis to facilitate the dehydration step. The formation of Schiff bases from aminoisoxazoles and various aromatic aldehydes has been well-documented. researchgate.netajol.info The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism is outlined below:

Nucleophilic attack of the C5-amine on the carbonyl carbon of the aldehyde or ketone.

Formation of an unstable carbinolamine intermediate.

Proton transfer and subsequent elimination of water to yield the final imine product.

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Predicted Schiff Base Product |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-3-tert-butyl-4-ethyl-1,2-oxazol-5-amine |

| Acetone | (E)-N-(propan-2-ylidene)-3-tert-butyl-4-ethyl-1,2-oxazol-5-amine |

| Salicylaldehyde | (E)-2-(((3-tert-butyl-4-ethyl-1,2-oxazol-5-yl)imino)methyl)phenol |

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an electron-deficient heterocycle, but its reactivity in the target molecule is significantly modulated by the strongly electron-donating C5-amino group and the alkyl substituents.

Electrophilic Substitution: The C5-amino group is a powerful activating group that directs electrophilic aromatic substitution. In isoxazole (B147169) systems, theoretical studies and experimental observations indicate that the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. reddit.com However, in this compound, this position is already substituted with an ethyl group. Since the ethyl group is not a viable leaving group, and given the steric hindrance at this position, electrophilic substitution on the ring is considered highly unlikely.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is generally difficult and requires the presence of a strong electron-withdrawing group (such as a nitro group) to activate the ring system. mdpi.comnih.gov As the target molecule lacks such a group and is instead substituted with electron-donating groups, it is not expected to undergo SNAr reactions under typical conditions.

A characteristic reaction of the isoxazole ring is the cleavage of the weak N-O bond, which can be initiated under various conditions, most notably by reduction.

Reductive Ring Cleavage: Catalytic hydrogenation (e.g., using H2 over Raney Nickel) or treatment with other reducing agents like Mo(CO)6, low-valent titanium, or copper-based systems can cleave the N-O bond. acs.orgthieme-connect.comrsc.org This reaction typically opens the ring to form a β-enaminoketone. For this compound, this cleavage would be expected to yield (Z)-5-amino-3-ethyl-6,6-dimethylhept-4-en-3-one. This transformation is synthetically valuable as it converts the heterocyclic system into a functionalized acyclic compound.

Table 3: Predicted Products of Isoxazole Ring-Opening Reactions

| Reaction Condition | Reagent(s) | Predicted Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni | (Z)-5-amino-3-ethyl-6,6-dimethylhept-4-en-3-one |

| Molybdenum Carbonyl | Mo(CO)₆, H₂O | (Z)-5-amino-3-ethyl-6,6-dimethylhept-4-en-3-one |

| Low-Valent Titanium | EtMgBr/Ti(Oi-Pr)₄ | (Z)-5-amino-3-ethyl-6,6-dimethylhept-4-en-3-one |

Influence of the Tert-butyl and Ethyl Substituents on Reaction Pathways and Stereoselectivity

The alkyl groups at the C3 and C4 positions play a critical role in dictating the molecule's reactivity through both steric and electronic effects.

Steric Hindrance: The tert-butyl group at C3 is exceptionally bulky and effectively shields the adjacent N2 and C3 positions from chemical attack. numberanalytics.com Similarly, the ethyl group at C4 provides steric bulk that hinders access to the C4 position and, to a lesser extent, the C5-amine. This combined steric congestion has several consequences:

It reinforces the tendency for reactions to occur at the exocyclic C5-amine, which is the most accessible nucleophilic site.

It prevents electrophilic attack at the C4 position, as discussed previously.

It may influence the conformation of derivatives formed at the C5-amine, potentially leading to specific stereoisomers in subsequent reactions if a new chiral center is formed.

Electronic Effects: Both the tert-butyl and ethyl groups are electron-donating through the inductive effect (+I). This effect increases the electron density of the isoxazole ring system. While this would normally enhance reactivity towards electrophiles, the effect is overridden by the steric blocking at C4. The primary electronic consequence is an increase in the basicity and nucleophilicity of the C5-amine compared to an unsubstituted 5-aminoisoxazole, further promoting reactions at this site. The electron-donating nature of these groups also has a subtle effect on the electronic properties of the molecule, for instance by raising the energy level of the LUMO. nih.gov

Steric Effects of the Tert-butyl Group on Reactivity and Selectivity

The presence of a bulky tert-butyl group at the C3 position of the 1,2-oxazol-5-amine ring is a dominant factor in controlling the molecule's reactivity and the selectivity of its chemical transformations. Steric hindrance, the phenomenon where the spatial arrangement of atoms or groups at or near a reacting site impedes a reaction, is a key consideration. The tert-butyl group, with its large van der Waals radius, can physically block or slow the approach of reagents to the adjacent reaction centers.

In reactions involving the oxazole (B20620) ring, the tert-butyl group can direct incoming electrophiles or nucleophiles to less hindered positions. For instance, in electrophilic aromatic substitution reactions, which typically occur at the C4 position in oxazoles, the presence of the tert-butyl group at C3 could influence the regioselectivity, potentially favoring substitution at other available sites if electronically permissible. pharmaguideline.com Research on other sterically hindered molecules has shown that bulky substituents can lead to unexpected reaction pathways. For example, in some cases, intramolecular condensation reactions have been observed to occur at sterically more hindered carbonyl groups, a counterintuitive result that highlights the complex nature of steric effects. researchgate.net

The steric bulk can also impact the rate of reaction. Reactions that require the formation of a sterically demanding transition state will be significantly slower in the presence of the tert-butyl group. This can be advantageous in achieving selectivity between different potential reaction pathways.

While specific experimental data on this compound is not available, the principles of steric hindrance are well-established in organic chemistry. The following table illustrates the potential impact of the tert-butyl group on various reaction types, based on general chemical principles.

| Reaction Type | Potential Effect of Tert-butyl Group |

| Electrophilic Substitution | May direct substitution to less hindered positions. |

| Nucleophilic Attack | Can hinder the approach of nucleophiles to the oxazole ring. |

| Ring Formation Reactions | May influence the stereochemistry of the resulting products. |

| Coordination to Metal Centers | Can affect the geometry and stability of the resulting metal complex. |

Electronic Effects of Alkyl Chains on Reaction Rates and Product Distribution

The ethyl group at the C4 position and the tert-butyl group at the C3 position also exert electronic effects that modulate the reactivity of the oxazole ring. Alkyl groups are generally considered to be electron-donating through an inductive effect, where electron density is pushed through the sigma bonds. This electron-donating nature can influence the rates of reactions and the distribution of products.

The increased electron density in the oxazole ring due to the alkyl substituents can activate the ring towards electrophilic attack. pharmaguideline.com However, the net effect on reactivity will be a balance between this electronic activation and the steric hindrance discussed previously. Quantum chemical calculations on similar methylated oxazole and thiazole (B1198619) systems have shown that the addition of methyl groups increases the energy of the highest occupied molecular orbital (HOMO), which is consistent with an increased reactivity towards electrophiles. researchgate.net

The electronic influence of the alkyl chains can also affect the stability of reaction intermediates. For instance, if a reaction proceeds through a carbocationic intermediate, the electron-donating alkyl groups can help to stabilize the positive charge, thereby lowering the activation energy and increasing the reaction rate.

Coordination Chemistry and Metal-Catalyzed Transformations

The nitrogen atom in the oxazole ring and the exocyclic amine group of this compound provide potential coordination sites for metal ions. The coordination chemistry of related oxazoline (B21484) compounds has been a subject of interest, particularly in the context of metal-catalyzed transformations.

Palladium-catalyzed reactions are of significant importance in organic synthesis, and the cyclopalladation of substrates bearing a directing group is a common strategy for C-H bond functionalization. nih.gov The nitrogen atom of the oxazole ring in this compound could potentially act as a directing group to facilitate ortho-C-H activation of an adjacent aryl group, if present. However, the steric bulk of the tert-butyl group would likely play a significant role in the feasibility and stereochemical outcome of such a transformation.

Studies on the cyclopalladation of other nitrogen-containing heterocycles have shown that the formation of palladacycles can proceed through mononuclear, dinuclear, or even trinuclear palladium intermediates. nih.gov The specific pathway is influenced by the nature of the substrate and the reaction conditions. The steric environment around the coordinating nitrogen atom, as influenced by the tert-butyl group, would be a critical factor in determining the structure and reactivity of any potential palladacycle intermediate.

While direct experimental evidence for the coordination chemistry and metal-catalyzed transformations of this compound is lacking, the known reactivity of similar oxazoline-containing molecules suggests that this compound could be a valuable ligand or substrate in catalysis. researchgate.net

Derivatization and Analog Synthesis of 3 Tert Butyl 4 Ethyl 1,2 Oxazol 5 Amine for Chemical Research

Synthesis of Novel Derivatives through Functionalization of the Amino Group

The primary amino group at the 5-position of the 1,2-oxazole ring is a key site for derivatization, enabling the synthesis of a diverse library of compounds through various reactions such as acylation, alkylation, and the formation of Schiff bases.

Acylation of the amino group can be readily achieved by reacting 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine with a variety of acylating agents, including acid chlorides and anhydrides, in the presence of a base to yield the corresponding amides. For instance, treatment with acetic anhydride (B1165640) can produce the N-acetylated derivative. A convenient method for such acetylation can be carried out solvent-free, affording the N-acetylated product in high yield mdpi.com.

Alkylation of the amino group introduces further diversity. Direct alkylation can be performed using alkyl halides. Moreover, reductive amination offers another route, where the oxazole (B20620) amine is first condensed with an aldehyde or ketone to form a Schiff base, which is then reduced to the corresponding secondary or tertiary amine. The synthesis of related heterocyclic amines has been achieved through reactions with various substituted benzaldehydes in ethanol (B145695) to produce the corresponding N-substituted derivatives mdpi.com.

The formation of Schiff bases themselves is a straightforward method for derivatization. Condensation with various aldehydes and ketones under appropriate conditions can yield a range of imine derivatives. These reactions are often catalyzed by acids and proceed with the removal of water.

| Reagent | Reaction Type | Product Class |

| Acetic Anhydride | Acylation | N-acetyloxazole |

| Benzoyl Chloride | Acylation | N-benzoyloxazole |

| Methyl Iodide | Alkylation | N-methyloxazole |

| Benzaldehyde | Schiff Base Formation | N-benzylideneoxazole |

Regioselective Modification of the Oxazole Ring at the Ethyl or Tert-butyl Positions

While the amino group is the most reactive site for functionalization, modifications of the alkyl substituents on the oxazole ring can also be explored to fine-tune the properties of the resulting molecules. These modifications, however, present a greater synthetic challenge due to the relative inertness of alkyl groups.

Regioselective functionalization of the ethyl group might be achievable through radical halogenation, followed by nucleophilic substitution. For example, bromination at the benzylic-like position of the ethyl group could be initiated using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. The resulting bromoethyl derivative can then serve as a precursor for introducing a variety of functional groups through substitution reactions.

Modification of the tert-butyl group is considerably more difficult due to the absence of easily abstractable protons and steric hindrance. Direct functionalization would likely require harsh reaction conditions that could compromise the integrity of the oxazole ring. Therefore, a more practical approach for introducing diversity at this position would involve the synthesis of the oxazole ring system from precursors already bearing the desired functionalized tert-butyl analog.

| Target Position | Proposed Reaction | Key Reagent | Potential Product |

| Ethyl Group | Radical Bromination | N-Bromosuccinimide (NBS) | 3-tert-butyl-4-(1-bromoethyl)-1,2-oxazol-5-amine |

| Tert-butyl Group | De novo Synthesis | Functionalized Pivaloyl Precursor | Variously substituted 3-position oxazoles |

Integration of the this compound Scaffold into More Complex Chemical Structures

The this compound scaffold can be incorporated into larger and more complex molecules, a common strategy in the development of compounds with specific biological or material properties. This can be achieved through various synthetic methodologies, including multi-component reactions and cross-coupling strategies.

One approach involves converting the amino group into a more versatile functional handle. For example, diazotization of the amine followed by a Sandmeyer-type reaction could introduce a halide, cyano, or hydroxyl group at the 5-position. The resulting halogenated oxazole can then participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds with a wide range of coupling partners. The use of palladium catalysts in Suzuki reactions has been effective in the synthesis of complex molecules containing oxazole rings drpress.org.

Another strategy is to utilize the amino group to form a new heterocyclic ring fused to the oxazole core. For instance, reaction with a 1,3-dielectrophile could lead to the formation of a pyrimidine (B1678525) or a related heterocyclic system. The synthesis of fused heterocyclic systems often involves the condensation of an amino-substituted heterocycle with a suitable cyclizing agent researchgate.net.

| Synthetic Strategy | Key Transformation | Potential Outcome |

| Cross-Coupling | Halogenation followed by Suzuki Coupling | Biaryl or heteroaryl-substituted oxazoles |

| Ring Annulation | Reaction with 1,3-Dicarbonyl Compounds | Fused pyrimido[4,5-d]oxazoles |

| Multi-component Reactions | Ugi or Passerini type reactions | Peptidomimetic structures containing the oxazole core |

Exploration of Structure-Reactivity Relationships within a Series of Analogs

The synthesis of a library of derivatives of this compound allows for the systematic investigation of structure-reactivity relationships. By varying the substituents at the 5-amino position and on the oxazole ring, one can modulate the electronic and steric properties of the molecule and observe the impact on its chemical reactivity.

For example, the basicity of the 5-amino group will be influenced by the nature of the substituents on the aromatic ring in N-aryl derivatives. Electron-withdrawing groups on the aryl ring are expected to decrease the basicity of the amino group, which in turn can affect its nucleophilicity in subsequent reactions.

The steric hindrance provided by the tert-butyl group at the 3-position can also play a significant role in the reactivity of the molecule. This bulky group can influence the approach of reagents to the adjacent positions on the oxazole ring and can affect the conformational preferences of derivatives, particularly those with large substituents on the amino group. The influence of bulky groups like tert-butyl on the formation of heterocyclic rings has been noted in the synthesis of oxadiazoles (B1248032) lew.ro.

A systematic study of these analogs, including kinetic studies of their reactions and computational modeling, can provide valuable insights into the interplay of electronic and steric effects on the chemical behavior of this class of compounds.

| Modification | Expected Effect on Reactivity |

| Electron-withdrawing group on N-aryl substituent | Decreased basicity and nucleophilicity of the amino group |

| Electron-donating group on N-aryl substituent | Increased basicity and nucleophilicity of the amino group |

| Increased steric bulk at the amino group | Slower reaction rates due to steric hindrance |

| Modification of the 4-ethyl group | Potential for altered metabolic stability or binding interactions in a biological context |

Computational Chemistry and Theoretical Studies on 3 Tert Butyl 4 Ethyl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Bonding Character

No published studies utilizing methods such as Density Functional Theory (DFT) to investigate the electronic properties, thermodynamic stability, or the nature of the chemical bonds within 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine were found.

Conformational Analysis and Energy Landscapes of this compound

There is no available research detailing the conformational analysis of this molecule. Such a study would typically identify stable conformers, determine their relative energies, and map the potential energy surface, but this work has not been reported.

Prediction of Spectroscopic Data (e.g., NMR chemical shifts, vibrational frequencies) for Validation and Assignment

Computational predictions of spectroscopic data, such as NMR chemical shifts or IR vibrational frequencies, which are often used to complement experimental data, have not been published for this compound.

Mechanistic Investigations of Key Reactions through Computational Transition State Modeling

No literature exists on the computational modeling of reaction mechanisms involving this compound, including transition state analysis to determine reaction pathways and energy barriers.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

There is no evidence of molecular dynamics simulations having been performed to study the behavior of this compound in a solution phase, which would provide insights into its interactions with solvents and its dynamic behavior over time.

Due to the lack of primary research, a scientifically accurate article adhering to the requested structure and content inclusions cannot be generated.

General Research Applications and Advanced Materials Context of 3 Tert Butyl 4 Ethyl 1,2 Oxazol 5 Amine Derivatives

Contribution as a Building Block in Advanced Organic Synthesis

Derivatives of 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine serve as pivotal starting materials for the construction of more complex molecular architectures. The presence of a primary amine group allows for a wide array of chemical transformations, making these derivatives highly sought after in synthetic chemistry.

The amine functionality can be readily acylated, alkylated, or arylated to introduce diverse substituents, thereby modulating the electronic and steric properties of the resulting molecules. These modifications are crucial for creating libraries of compounds for various screening purposes. For instance, the reaction of the amine with various acid chlorides or sulfonyl chlorides can yield a range of amide and sulfonamide derivatives, which are common motifs in pharmacologically active compounds.

Furthermore, the isoxazole (B147169) ring itself can participate in or direct various chemical reactions. The N-O bond of the isoxazole can be cleaved under reductive conditions, leading to the formation of β-enaminones, which are versatile intermediates for the synthesis of other heterocyclic systems like pyrimidines and pyridines. This ring-transformation capability significantly enhances the synthetic utility of this compound derivatives.

The strategic placement of the tert-butyl and ethyl groups provides steric hindrance that can influence the regioselectivity and stereoselectivity of reactions at or near the isoxazole ring. This steric control is a valuable tool in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount.

A summary of the key reactive sites and their potential transformations is presented in the table below.

| Reactive Site | Potential Transformations | Resulting Functional Groups/Intermediates |

| Primary Amine (-NH2) | Acylation, Alkylation, Arylation, Sulfonylation, Diazotization | Amides, Secondary/Tertiary Amines, Arylamines, Sulfonamides, Diazonium Salts |

| Isoxazole Ring | Reductive Ring Cleavage | β-Enaminones |

| C-H bonds of Alkyl Groups | Radical Halogenation | Halogenated Derivatives |

Potential in the Design of Novel Organic Materials

The structural rigidity of the isoxazole ring, combined with the functional versatility of the amine group, makes derivatives of this compound promising candidates for the development of novel organic materials.

Polymers: The primary amine can serve as a monomeric unit in polymerization reactions. For example, it can react with diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. The bulky tert-butyl group can influence the packing of the polymer chains, potentially leading to materials with high thermal stability and amorphous character. The incorporation of the isoxazole heterocycle into the polymer backbone can impart specific photophysical or electronic properties.

Supramolecular Assemblies: The amine group can participate in hydrogen bonding, a key interaction in the formation of supramolecular structures. By designing derivatives with appropriate hydrogen bond donors and acceptors, it is possible to create self-assembling systems such as gels, liquid crystals, and molecular cages. The defined geometry of the isoxazole ring can act as a rigid scaffold to direct the spatial arrangement of the interacting molecules.

The potential applications of materials derived from this compound are diverse and include organic light-emitting diodes (OLEDs), sensors, and stimuli-responsive materials. The ability to tune the electronic properties of the isoxazole ring through substitution allows for the rational design of materials with desired optical and electronic characteristics.

Exploration in Reaction Methodologies and Catalyst Design

Derivatives of this compound can be employed in the development of new synthetic methods and as ligands in catalysis. The amine functionality can be transformed into various coordinating groups capable of binding to metal centers.

For instance, Schiff base derivatives, formed by the condensation of the primary amine with aldehydes or ketones, can act as bidentate or multidentate ligands for a variety of transition metals. The resulting metal complexes can be investigated for their catalytic activity in reactions such as cross-coupling, oxidation, and reduction. The steric bulk of the tert-butyl and ethyl groups can create a specific chiral environment around the metal center, making these ligands potentially useful in asymmetric catalysis.

The isoxazole nitrogen and oxygen atoms can also act as coordination sites, further expanding the possibilities for ligand design. The development of catalysts based on these derivatives could lead to more efficient and selective chemical transformations.

| Ligand Type | Metal Complex Formation | Potential Catalytic Applications |

| Schiff Base Derivatives | Coordination with transition metals (e.g., Pd, Cu, Ru) | Cross-coupling reactions, Oxidation, Asymmetric synthesis |

| Phosphine-Amine Derivatives | Formation of pincer-type ligands | Hydrogenation, Hydroformylation |

Fundamental Research in Heterocyclic Ring Systems and Amine Chemistry

The study of this compound and its derivatives contributes to the fundamental understanding of the chemistry of heterocyclic compounds and amines. The interplay between the electronic properties of the isoxazole ring and the reactivity of the amine group provides a rich platform for investigating reaction mechanisms and structure-activity relationships.

Research in this area can explore the tautomeric equilibria of the 5-amino-isoxazole system and how substituents on the ring and the amine nitrogen influence this equilibrium. Understanding the fundamental reactivity of this heterocyclic system can lead to the discovery of new reactions and the development of novel synthetic strategies.

The amine group's basicity and nucleophilicity, influenced by the adjacent isoxazole ring, can be quantitatively studied and compared to other aromatic and heterocyclic amines. This data is valuable for physical organic chemistry and for predicting the reactivity of related compounds.

Future Research Directions and Unresolved Challenges in the Chemistry of 3 Tert Butyl 4 Ethyl 1,2 Oxazol 5 Amine

Discovery of Unprecedented Reactivity Patterns and Transformations

A primary challenge is the elucidation of the reactivity of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine. Future research would need to systematically explore its behavior in the presence of various reagents and reaction conditions. Key questions to be addressed include:

Electrophilic and Nucleophilic Aromatic Substitution: How do the activating effect of the amino group and the steric hindrance from the tert-butyl and ethyl groups influence the regioselectivity of substitutions on the isoxazole (B147169) ring?

Reactivity of the Amino Group: What are the characteristic reactions of the 5-amino group? Investigations into its acylation, alkylation, and diazotization would be foundational.

Ring Stability and Transformations: Under what conditions (e.g., acidic, basic, thermal, photochemical) might the 1,2-oxazole ring undergo cleavage or rearrangement? Understanding the stability of the N-O bond is crucial.

A hypothetical reaction screening could be tabulated as follows to guide initial studies:

| Reaction Type | Reagent Class | Expected Outcome | Research Goal |

| Acylation | Acid Chlorides | N-acylated product | Probe amino group reactivity |

| Nitration | Nitrating Mixture | Nitrated isoxazole | Investigate aromatic substitution |

| Reduction | Catalytic Hydrogenation | Ring-opened product | Assess isoxazole ring stability |

Development of Stereoselective and Efficient Synthetic Protocols

Currently, established and optimized synthetic routes for this compound are not available in the literature. A significant research effort would be required to develop efficient and scalable synthetic protocols. If a chiral center were to be introduced, stereoselective synthesis would become a critical goal.

Potential synthetic strategies to explore could include:

Construction of the Isoxazole Ring: A common method involves the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine (B1172632). For this specific molecule, a key intermediate would be a β-ketonitrile bearing the tert-butyl and ethyl substituents.

Functional Group Interconversion: An alternative approach could involve synthesizing a related isoxazole and subsequently introducing the amino group, for example, through the reduction of a nitro group or the Hofmann rearrangement of an amide.

The development of such protocols would require extensive optimization of reaction parameters, as summarized in the table below:

| Parameter | Variables to Optimize | Goal |

| Solvent | Polarity, aprotic/protic | Maximize yield and purity |

| Temperature | -78°C to reflux | Control reaction rate and selectivity |

| Catalyst | Acid/base, metal-based | Enhance efficiency and stereocontrol |

| Reagent Stoichiometry | Molar ratios | Minimize side products |

Advancements in in situ Spectroscopic Monitoring of Reactions

To gain deeper mechanistic insights into the synthesis and reactions of this compound, the use of in situ spectroscopic techniques would be invaluable. researchgate.net These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for quenching the reaction.

Future research in this area would focus on applying techniques such as:

ReactIR (Infrared Spectroscopy): To track changes in functional groups, such as the appearance or disappearance of carbonyl or amine stretches.

Process NMR (Nuclear Magnetic Resonance): To obtain detailed structural information about species in the reaction mixture over time.

In situ Raman Spectroscopy: This could be particularly useful for monitoring reactions involving changes in polarizability and for studying reactions in aqueous or highly polar media. researchgate.net

The data obtained from these techniques would be instrumental in constructing accurate reaction profiles and understanding reaction kinetics.

Refinement of Computational Models for Predictive Capabilities

In parallel with experimental work, the development of robust computational models would be a significant research direction. Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to predict various properties of this compound before they are measured experimentally.

Key areas for computational investigation include:

Molecular Geometry and Electronic Structure: Predicting bond lengths, bond angles, and the distribution of electron density.

Spectroscopic Properties: Calculating predicted NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra to aid in experimental characterization.

Reaction Mechanisms: Modeling transition states and reaction pathways to predict the feasibility and selectivity of proposed chemical transformations.

The accuracy of these models would need to be validated against experimental data as it becomes available, allowing for a feedback loop of refinement.

Interdisciplinary Research Opportunities within Chemical Sciences

Once a foundational understanding of the chemistry of this compound is established, numerous opportunities for interdisciplinary research would emerge. The isoxazole scaffold is a known privileged structure in medicinal chemistry, and the specific substitution pattern of this compound could lead to novel applications.

Potential areas for interdisciplinary collaboration include:

Medicinal Chemistry: Investigating the biological activity of the compound and its derivatives as potential therapeutic agents. The isoxazole moiety is present in several approved drugs.

Materials Science: Exploring the use of this compound as a building block for novel polymers or functional materials, leveraging the reactivity of the amino group for polymerization.

Agrochemicals: Screening the compound for potential herbicidal or pesticidal properties, as many nitrogen-containing heterocycles find use in this industry.

The exploration of these avenues depends entirely on the successful elucidation of the fundamental chemistry outlined in the preceding sections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions between nitrile oxides and alkynes or via condensation of substituted amides with carbonyl compounds. For example, oxadiazole-triazole hybrids are synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted methods to improve efficiency . Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., Cu(I)) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare experimental and NMR spectra with computed data (e.g., PubChem entries for similar oxazole derivatives) to confirm substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) against theoretical masses.

- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow OSHA-compliant guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Segregate hazardous waste and consult certified agencies for disposal of amine-containing compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density distributions and identify reactive sites. For example, the oxazole ring’s electron-deficient C5 position may favor nucleophilic attack. Compare results with experimental kinetic data (e.g., reaction rates with alkyl halides) to validate predictions .

Q. What strategies resolve contradictions in biological activity data for oxazole derivatives like this compound?

- Methodological Answer :

- Dose-Response Studies : Test the compound across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay Reproducibility : Replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts.

- Metabolic Stability : Use liver microsome assays to assess if rapid degradation explains inconsistent activity .

Q. How can researchers link the steric effects of the tert-butyl group to the compound’s supramolecular assembly in material science applications?

- Methodological Answer :

- X-ray Crystallography : Analyze crystal packing to determine if the tert-butyl group induces steric hindrance, disrupting π-π stacking.

- Thermogravimetric Analysis (TGA) : Measure thermal stability (e.g., decomposition temperature) to correlate bulkiness with material robustness .

Q. What role does the ethyl substituent play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer : Conduct comparative studies using analogs (e.g., methyl vs. ethyl derivatives) to evaluate:

- Lipophilicity : Measure logP values (shake-flask method) to assess blood-brain barrier permeability.

- CYP450 Inhibition : Use fluorescence-based assays to determine if the ethyl group reduces metabolic inactivation .

Methodological Framework for Further Research

- Theoretical Linkage : Anchor studies in conceptual frameworks like Hammett substituent constants or frontier molecular orbital theory to explain electronic effects .

- Data Integration : Combine experimental results with cheminformatics databases (e.g., PubChem) to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.